molecular formula C14H16ClN5O5S2 B606584 (6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride CAS No. 724438-16-8

(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride

Cat. No. B606584
CAS RN: 724438-16-8
M. Wt: 433.882
InChI Key: KILIJEXWGYQTDT-KYIYMPJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefetamet Hydrochloride is a cephalosporin antibiotic potentially for the treatment of bacterial infections. Cefetamet is a potent antibiotic to treat respiratory and urinary tract infections. To improve oral bioavailability, it is administered as a prodrug, cefetamet pivoxyl hydrolyzed by esterase following absorption.

Scientific Research Applications

Structural Elucidation and Characterization in Drug Impurities

A study conducted by Rao et al. (2007) involved the detection and isolation of impurities in the bulk drug of Cefdinir, a drug closely related to the queried compound. They identified impurities structurally similar to the queried compound and provided insights into their origins and structural characterization, using high-performance liquid chromatography (HPLC) and spectral data such as NMR, IR, and MS (Rao et al., 2007).

Antibacterial Activity and Synthesis

Tsubouchi et al. (1994) researched the synthesis of a series of 2-oxaisocephems, which include the queried compound's structure, and tested their antibacterial activities. Their studies indicated potent activities against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, providing valuable insights into the antibacterial capabilities of such compounds (Tsubouchi et al., 1994).

Synthesis and Characterization of Derivatives

Deng (2007) reported on the synthesis of a derivative of the queried compound, involving various chemical processes such as hydrolysis, esterification, and characterization techniques like IR and NMR. This research adds to the understanding of the chemical properties and potential applications of such compounds (Deng, 2007).

Applications in ADEPT Approaches

Blau et al. (2008) synthesized and characterized a new cephalosporin derivative, a class to which the queried compound belongs. Their work focused on its use as a carrier for drugs containing amino groups, highlighting its potential application in Antibody-Directed Enzyme Prodrug Therapy (ADEPT) (Blau et al., 2008).

Synthesis and Biological Properties Studies

Another study by Tsubouchi and Ishikawa (1995) synthesized optically active 2-oxaisocephems related to the queried compound, evaluating their in vitro and in vivo activities against various bacteria. This research provides substantial evidence of the compound's relevance in developing new antibacterial agents (Tsubouchi & Ishikawa, 1995).

properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O5S2.ClH/c1-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24-2)6-4-26-14(15)16-6;/h4,8,12H,3H2,1-2H3,(H2,15,16)(H,17,20)(H,22,23);1H/b18-7-;/t8-,12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILIJEXWGYQTDT-KYIYMPJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride
Reactant of Route 4
(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride
Reactant of Route 5
(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride

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